3-(1H-imidazol-1-yl)propanoic acid
Overview
Description
3-(1H-imidazol-1-yl)propanoic acid is an imidazolyl carboxylic acid that is propanoic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group. It is a metabolite of histidine found in human urine and faeces. It has a role as a human urinary metabolite. It derives from a propionic acid.
This compound is a natural product found in Coprinopsis atramentaria with data available.
Scientific Research Applications
Corrosion Inhibition
3-(1H-imidazol-1-yl)propanoic acid derivatives have been utilized as corrosion inhibitors. For instance, amino acids based corrosion inhibitors such as 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate (AIZ-2) demonstrated significant inhibition efficiency for mild steel, acting as mixed-type inhibitors. These inhibitors showed increased polarization resistance and decreased capacitance due to adsorption at the metal surface, following the Langmuir adsorption isotherm. Their effectiveness was supported by electrochemical, microscopic, and computational studies (Srivastava et al., 2017).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic applications. For example, conjugates of 18β-glycyrrhetinic acid with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid were synthesized and identified as potent inhibitors of Pin1, exhibiting anti-proliferative effects against prostate cancer cells (Li et al., 2017).
Structural and Chemical Studies
This compound and its derivatives have been the subject of various structural and chemical studies. For example, (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate was studied for its zwitterionic structure, with intermolecular hydrogen bonding playing a key role in its molecular arrangement (Okabe & Adachi, 1999).
Radiopharmaceutical Applications
Certain imidazole derivatives, such as 2-(carboxymethylthio)-3-(1H-imidazol-4-yl)propanoic acid, have been studied in the context of radiopharmaceuticals. These compounds have potential as tridentate NSO chelators for developing targeted 99mTc radiopharmaceuticals, showing stability in challenge experiments and utility in imaging applications (Makris et al., 2012).
Enzymatic Degradation Studies
The compound 3-[(Carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid was isolated from human urine and characterized, suggesting its participation in the metabolism of urocanic acid and natural thiol compounds such as cysteine and GSH. This highlights the biological relevance and potential metabolic pathways involving derivatives of this compound (Kinuta et al., 1991).
Safety and Hazards
Mechanism of Action
Target of Action
3-(1H-imidazol-1-yl)propanoic acid is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives are known for their broad range of chemical and biological properties and are the core of many natural products such as histidine, purine, and histamine . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
This compound is a product of histidine metabolism, which may involve oxidation or transamination
Result of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is generally recommended to store the compound in a sealed, dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
It is known to be a product of histidine metabolism . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in histidine metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(1H-imidazol-1-yl)propanoic acid is not well-defined. It is likely to exert its effects at the molecular level through interactions with biomolecules involved in histidine metabolism .
Metabolic Pathways
Properties
IUPAC Name |
3-imidazol-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4-5H,1,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFNAZLYGOOSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383348 | |
Record name | 3-(1H-imidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18999-45-6 | |
Record name | 3-(1H-imidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-imidazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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